2,4-Cyclopentadiene-1-one
Overview
Description
2,4-Cyclopentadien-1-one is an organic compound with the molecular formula C5H4O. It is a derivative of cyclopentadiene, characterized by the presence of a ketone functional group at the 1-position. This compound is notable for its reactivity and its role as a precursor in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Cyclopentadien-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2 + 2 + 1] annulation reaction, which constructs the five-membered ring structure. Another method involves the electrocyclization reaction, such as the Nazarov Cyclization .
Industrial Production Methods: Industrial production of 2,4-Cyclopentadien-1-one often employs large-scale annulation reactions, ensuring high yield and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Cyclopentadien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the reactive ketone group and the conjugated diene system .
Common Reagents and Conditions:
Substitution: Electrophilic substitution reactions can occur at the diene positions, with reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted cyclopentadienones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Cyclopentadien-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Cyclopentadien-1-one involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
Cyclopentadienone: Similar in structure but lacks the specific substitution pattern of 2,4-Cyclopentadien-1-one.
Tetraphenylcyclopentadienone: A substituted derivative used as a ligand in organometallic chemistry.
Cyclopentanone: A related compound with a saturated ring structure, differing in reactivity and applications.
Uniqueness: 2,4-Cyclopentadien-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
cyclopenta-2,4-dien-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O/c6-5-3-1-2-4-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQOMPOPYZIROF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Record name | cyclopentadienone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cyclopentadienone | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157203 | |
Record name | 2,4-Cyclopentadiene-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13177-38-3 | |
Record name | Cyclopentadienone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13177-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Cyclopentadiene-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Cyclopentadiene-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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